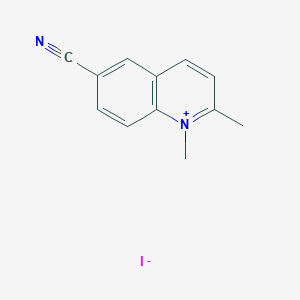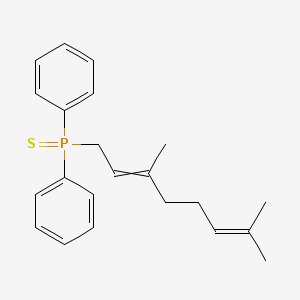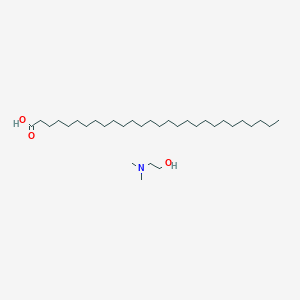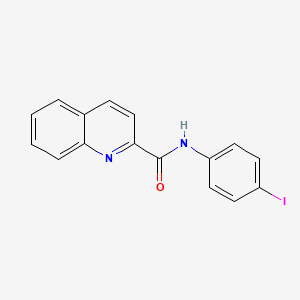![molecular formula C16H16O2 B14228778 1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene CAS No. 824948-63-2](/img/structure/B14228778.png)
1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene is an organic compound with the molecular formula C18H18O2 It is characterized by the presence of two benzene rings connected by a but-2-ene-1,2-diylbis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene typically involves the reaction of 1,2-dibromo-2-butene with phenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromine-substituted butene, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. Its effects are mediated through the formation of covalent or non-covalent interactions with these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
1,1’-[Ethane-1,2-diylbis(oxy)]dibenzene: Similar structure but with an ethane linkage instead of butene.
1,1’-[Propane-1,3-diylbis(oxy)]dibenzene: Similar structure but with a propane linkage.
1,1’-[Hexane-1,6-diylbis(oxy)]dibenzene: Similar structure but with a hexane linkage.
Uniqueness: 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene is unique due to its butene linkage, which imparts specific chemical and physical properties.
Properties
CAS No. |
824948-63-2 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-phenoxybut-2-enoxybenzene |
InChI |
InChI=1S/C16H16O2/c1-2-14(18-16-11-7-4-8-12-16)13-17-15-9-5-3-6-10-15/h2-12H,13H2,1H3 |
InChI Key |
KQIIUNLNRRAHDE-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(COC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)

![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)

![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)


![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)

![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
